2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, a furan ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce dihydroquinazolinone derivatives .
Scientific Research Applications
2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one
- (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones
- (E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives
Uniqueness
2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one is unique due to the presence of both a hydroxyphenyl group and a furan-2-yl ethenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-15-6-3-5-14(13-15)22-19(11-10-16-7-4-12-25-16)21-18-9-2-1-8-17(18)20(22)24/h1-13,23H/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBPOGYSXOIFSO-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=CO3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=CO3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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